molecular formula C11H15ClN2O3S B4452838 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide

4-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide

Cat. No.: B4452838
M. Wt: 290.77 g/mol
InChI Key: DUYNRSUAYUZJLQ-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide is a synthetic organic compound with the molecular formula C18H21ClN2O3S It is characterized by the presence of a chlorophenyl group, a methylsulfonyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butanamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions may target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group may be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

4-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide involves its interaction with specific molecular targets in biological systems. The chlorophenyl and methylsulfonyl groups are believed to play a crucial role in its binding affinity to these targets. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

  • 4-[(4-bromophenyl)(methylsulfonyl)amino]butanamide
  • 4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide
  • 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide

Comparison: 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its bromophenyl, methylphenyl, and fluorophenyl analogs, the chlorophenyl derivative may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(4-chloro-N-methylsulfonylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-18(16,17)14(8-2-3-11(13)15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYNRSUAYUZJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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